11-(2,1,3-benzothiadiazole-5-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“11-(2,1,3-benzothiadiazole-5-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7400^{2,6}]trideca-1(9),3,5,7-tetraene” is a complex organic compound that features a benzothiadiazole moiety and a tetraazatricyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “11-(2,1,3-benzothiadiazole-5-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene” would likely involve multiple steps, including the formation of the benzothiadiazole ring and the construction of the tetraazatricyclo framework. Typical reaction conditions might include:
Formation of Benzothiadiazole: This could involve the cyclization of a suitable precursor under acidic or basic conditions.
Construction of Tetraazatricyclo Framework: This might require a series of cyclization and condensation reactions, possibly under high temperature and pressure.
Industrial Production Methods
Industrial production of such a compound would necessitate optimization of the synthetic route to ensure high yield and purity. This could involve:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementation of advanced purification methods such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
“11-(2,1,3-benzothiadiazole-5-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene” may undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the substituent, but could include the use of strong acids or bases.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, “11-(2,1,3-benzothiadiazole-5-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene” could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, including as drug candidates for various diseases.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of “11-(2,1,3-benzothiadiazole-5-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene” would depend on its specific application. For example:
Biological Activity: It might interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Chemical Reactivity: The compound’s reactivity could be influenced by the electronic properties of the benzothiadiazole and tetraazatricyclo moieties.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazole Derivatives: Compounds containing the benzothiadiazole moiety, which are known for their electronic properties.
Tetraazatricyclo Compounds: Molecules with similar tetraazatricyclo frameworks, which may exhibit unique chemical reactivity.
Uniqueness
“11-(2,1,3-benzothiadiazole-5-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene” is unique due to the combination of the benzothiadiazole and tetraazatricyclo structures, which could confer distinct electronic and steric properties, making it a valuable compound for various scientific investigations.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS/c1-10-6-16-18-8-12-9-22(5-4-15(12)23(16)19-10)17(24)11-2-3-13-14(7-11)21-25-20-13/h2-3,6-8H,4-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJSEHCEYDQGSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=CC5=NSN=C5C=C4)C=NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.